molecular formula C15H14N2O B497004 N-(9-methyl-9H-carbazol-3-yl)acetamide CAS No. 180331-84-4

N-(9-methyl-9H-carbazol-3-yl)acetamide

Cat. No.: B497004
CAS No.: 180331-84-4
M. Wt: 238.28g/mol
InChI Key: RVZGMUXYAUCPBW-UHFFFAOYSA-N
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Description

N-(9-methyl-9H-carbazol-3-yl)acetamide: is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(9-methyl-9H-carbazol-3-yl)acetamide typically involves the acylation of 9-methyl-9H-carbazole with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(9-methyl-9H-carbazol-3-yl)acetamide can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced products.

    Substitution: It can participate in substitution reactions, where functional groups on the carbazole ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed for substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of the compound.

    Substitution: Various substituted carbazole derivatives.

Scientific Research Applications

N-(9-methyl-9H-carbazol-3-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Comparison with Similar Compounds

  • N-(9-ethyl-9H-carbazol-3-yl)acetamide
  • N-(9-methyl-9H-carbazol-3-yl)methylamine
  • N-(9-methyl-9H-carbazol-3-yl)benzamide

Comparison: N-(9-methyl-9H-carbazol-3-yl)acetamide is unique due to its specific structural features, which confer distinct electronic and steric properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it suitable for specific applications in research and industry.

Biological Activity

N-(9-methyl-9H-carbazol-3-yl)acetamide, also referred to as 2-(9-methyl-9H-carbazol-3-yl)acetamide, is an organic compound that has garnered attention for its diverse biological activities and applications in electronic materials. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a carbazole moiety linked to an acetamide group. The carbazole structure is characterized by a fused ring system comprising two benzene rings and a pyrrole ring, which contributes to its unique electronic properties and potential biological activities.

Table 1: Structural Features of Related Compounds

Compound NameStructure FeaturesUnique Properties
This compoundMethyl group on carbazolePotential for electronic applications
N-(9-ethyl-9H-carbazol-3-yl)acetamideEthyl group instead of methylDifferent steric effects may influence reactivity
N-(9-methyl-9H-carbazol-3-yl)methylamineMethylamine groupPotentially different biological activity due to amine functionality

Antimicrobial Properties

Preliminary studies indicate that this compound may exhibit antimicrobial properties. Research on carbazole derivatives has shown that they can modulate glucose metabolism and inhibit specific enzymatic processes, which could enhance their effectiveness against various pathogens. For instance, derivatives of carbazole have demonstrated significant antibacterial and antifungal activity against strains like Candida albicans and Escherichia coli .

The primary biological mechanism associated with this compound appears to be its role in resistive switching within polymer matrices. This compound facilitates resistive switching by altering the electron transport pathways when subjected to an applied voltage, leading to bistable conductivity states. The switching mechanism operates effectively within a voltage range of 2 to 4.5 volts .

Case Studies and Research Findings

  • Antimicrobial Activity Evaluation :
    • A study evaluated various carbazole derivatives, including this compound, for their antimicrobial efficacy using micro-broth dilution methods. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.5–2 µg/mL against tested bacterial strains .
  • Electronic Applications :
    • Research highlighted the compound's application in electronic materials, particularly in memory devices. The resistive switching mechanism facilitated by this compound has been shown to maintain device stability over extended periods (greater than 10410^4 seconds under static voltage conditions), which is crucial for practical applications in electronics .
  • Pharmacological Insights :
    • Investigations into the pharmacological potential of carbazole derivatives suggest their ability to act as modulators for various biochemical pathways, including those involved in diabetes management through glucose metabolism modulation .

Properties

IUPAC Name

N-(9-methylcarbazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-10(18)16-11-7-8-15-13(9-11)12-5-3-4-6-14(12)17(15)2/h3-9H,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVZGMUXYAUCPBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C3=CC=CC=C32)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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